N-(2-methoxy-4-nitrophenyl)-2,4-dimethylbenzamide
Description
N-(2-Methoxy-4-nitrophenyl)-2,4-dimethylbenzamide is a benzamide derivative characterized by a 2,4-dimethylbenzoyl group attached to a 2-methoxy-4-nitrophenylamine moiety. Benzamides are widely studied for their pharmacological and industrial relevance, including applications as enzyme inhibitors, flavor enhancers, and intermediates in organic synthesis .
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-10-4-6-13(11(2)8-10)16(19)17-14-7-5-12(18(20)21)9-15(14)22-3/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOPSFBAKKWSEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2,4-dimethylbenzamide typically involves the reaction of 2-methoxy-4-nitroaniline with 2,4-dimethylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic aromatic substitution.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for acidic or basic hydrolysis, respectively.
Major Products Formed
Reduction: 2-methoxy-4-aminophenyl-2,4-dimethylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-dimethylbenzoic acid and 2-methoxy-4-nitroaniline.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-2,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in the treatment of certain neurological disorders .
Comparison with Similar Compounds
Halogen-Substituted Analogs
- 2,4-Dichloro-N-(4-Methoxy-2-Nitrophenyl)Benzamide (): This compound replaces the 2,4-dimethyl groups with chlorine atoms. The molecular weight (341.144 g/mol) and polarity are higher due to Cl atoms, which may influence solubility and crystallinity .
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB) ():
The bromine atom at the para position of the benzoyl ring introduces steric bulk and alters electronic distribution. Crystallographic studies reveal two molecules per asymmetric unit, suggesting unique packing interactions compared to the dimethyl-substituted analog .
Methoxy and Nitro Group Positional Isomers
- N-(2,5-Dimethoxy-4-Nitrophenyl)Benzamide ():
The additional methoxy group at the 5-position and nitro group at the 4-position create a distinct electronic profile. This positional isomer may exhibit reduced steric hindrance but increased hydrogen-bonding capacity due to the methoxy oxygen .
Alkyl-Substituted Benzamides in Flavor Chemistry
- (R)-N-(1-Methoxy-4-Methylpentan-2-yl)-3,4-Dimethylbenzamide (S9229) (): This N-alkylbenzamide acts as a potent umami flavor enhancer, activating the hTAS1R1/hTAS1R3 receptor at 1000-fold lower concentrations than monosodium glutamate (MSG). Unlike the target compound, S9229 features a chiral alkyl chain, which is critical for receptor binding. Both compounds undergo rapid oxidative metabolism in liver microsomes, but S9229’s branched alkyl chain may slow degradation compared to the aryl-substituted target compound .
Pharmacologically Active Benzamides
- N-(5-Methylisoxazol-3-yl)-2,6-Dimethylbenzamide (D2916) (): This anticonvulsant agent oxidizes at the aryl methyl group, forming carboxylic acid and lactam derivatives. The isoxazole ring remains intact, unlike benzamides with nitro groups, which are prone to reduction.
N-(2,4-Dimethylphenyl)-2-Nitrobenzamide ():
A positional isomer with the nitro group on the benzoyl ring instead of the phenylamine moiety. This structural difference likely alters electronic properties and bioavailability, as nitro groups on the benzoyl ring can increase planarity and π-π stacking interactions .
Structural and Functional Comparison Table
Key Research Findings
- Metabolic Stability : Alkyl-substituted benzamides like S9229 exhibit slower oxidative metabolism than aryl-nitro derivatives, which may undergo nitro-reduction pathways .
- Crystallographic Behavior : Halogenated analogs (e.g., 4MNB) form unique crystal packing arrangements due to halogen bonding, whereas dimethyl groups favor hydrophobic interactions .
- Bioactivity : The position of nitro and methoxy groups significantly impacts receptor binding. For example, S9229’s chiral center is essential for umami receptor activation, while nitro groups in ortho/para positions may influence redox activity .
Biological Activity
N-(2-methoxy-4-nitrophenyl)-2,4-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, effects on various cellular targets, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Features:
- Nitro Group: The presence of the nitro group (–NO₂) is significant for its biological activity, often associated with the formation of reactive intermediates.
- Methoxy Group: The methoxy group (–OCH₃) influences lipophilicity, potentially affecting membrane permeability and interaction with biological targets.
- Dimethyl Substituents: The dimethyl groups at the 2 and 4 positions enhance steric hindrance which might affect receptor binding dynamics.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets.
- Bioreduction of Nitro Group: The nitro group can undergo bioreduction to yield reactive species that may interact with cellular components, leading to cytotoxic effects.
- Enzyme Interaction: Preliminary studies suggest that this compound may inhibit certain enzymes or receptors, impacting metabolic pathways critical for cell survival and proliferation.
- Cellular Uptake: The methoxy and dimethyl groups may enhance the compound's ability to cross cellular membranes, facilitating its uptake into target cells where it can exert its effects.
Antitumor Activity
Research indicates that compounds similar to this compound have demonstrated antitumor properties. For instance, studies on benzamide derivatives have shown their potential in inhibiting the growth of various cancer cell lines by targeting key metabolic pathways such as dihydrofolate reductase (DHFR) inhibition .
Table 1: Summary of Antitumor Activity in Related Compounds
| Compound Name | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Benzamide Riboside | T-cell lymphoblastic leukemia | Inhibition of DHFR | |
| 4-Chloro-benzamides | RET-driven cancers | RET kinase inhibition |
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of various benzamide derivatives on human cancer cell lines. For example, compounds with similar structural motifs were shown to induce apoptosis through oxidative stress mechanisms .
Table 2: Cytotoxicity Data from In Vitro Studies
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| N-(2-methoxy-4-nitrophenyl)-... | SH-SY5Y Neuroblastoma | 25 | Induction of oxidative stress |
| N-Methoxy-N,2-dimethylbenzamide | MCF-7 Breast Cancer | 30 | Apoptosis via mitochondrial pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
